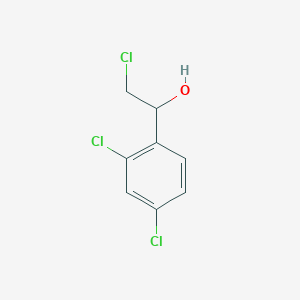

2-Chloro-1-(2,4-dichlorophenyl)ethanol

Description

Properties

IUPAC Name |

2-chloro-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPANNURIQWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929580 | |

| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13692-14-3 | |

| Record name | 2,4-Dichloro-α-(chloromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13692-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(chloromethyl)-2,4-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate in the development of antifungal agents, notably luliconazole. This document details both chemical and biocatalytic methodologies, presenting experimental protocols, quantitative data, and visual representations of the synthesis workflows.

Introduction

This compound is a chiral alcohol of significant interest in medicinal chemistry.[1] Its stereochemistry is crucial for its biological activity, with the (S)-enantiomer being a vital precursor for the synthesis of potent antifungal drugs.[1] The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This guide will explore the synthesis of this ketone precursor followed by an in-depth analysis of various reduction methodologies.

Synthesis of the Precursor: 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The common precursor for the synthesis of this compound is 2-chloro-1-(2,4-dichlorophenyl)ethanone, also known as 2,2',4'-trichloroacetophenone.[2][3] The most prevalent industrial and laboratory-scale synthesis of this precursor is achieved through the Friedel-Crafts acylation of m-dichlorobenzene.[2][3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established industrial and laboratory procedures.[2][3][4]

Materials:

-

m-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable solvent

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

Ethanol or petroleum ether for recrystallization

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a mixture of m-dichlorobenzene and anhydrous aluminum chloride in a suitable solvent like dichloromethane is prepared.

-

Chloroacetyl chloride is added dropwise to the stirred mixture. The temperature is maintained, often not exceeding 30-40°C, to control the exothermic reaction.[2]

-

After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature (e.g., 30-60°C) to ensure the completion of the reaction.[2][4]

-

The reaction is then quenched by carefully pouring the mixture into a mixture of ice and dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-chloro-1-(2,4-dichlorophenyl)ethanone can be purified by recrystallization from a solvent such as ethanol or petroleum ether to afford a white to off-white crystalline solid.[2][3]

Synthesis of this compound via Reduction

The reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding alcohol can be achieved through various methods, broadly categorized into chemical and biocatalytic reductions. The choice of method often depends on the desired stereoselectivity, scalability, and cost-effectiveness.

Chemical Reduction Methodologies

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source.[1][5][6][7] This method is known for its high enantioselectivity.[1][5]

Experimental Protocol: CBS Reduction

This protocol is a generalized procedure based on the principles of CBS reduction.[8]

Materials:

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (or other chiral diphenylprolinol-derived catalyst)

-

Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Methanol

-

Dilute hydrochloric acid

-

Extraction solvent (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of the chiral oxazaborolidine catalyst in anhydrous THF is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -20°C to 0°C).

-

The borane reagent (e.g., BH₃·THF) is added dropwise to the catalyst solution.

-

A solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in anhydrous THF is then added slowly to the reaction mixture, maintaining the low temperature.

-

The reaction is stirred at this temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of methanol, followed by dilute hydrochloric acid.

-

The product is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.

-

The chiral alcohol can be further purified by column chromatography or recrystallization.

Reduction with sodium borohydride (NaBH₄) is a common, inexpensive, and straightforward method for the reduction of ketones to alcohols.[9][10] However, without a chiral directing group, this method typically yields a racemic mixture of the alcohol.

Experimental Protocol: Sodium Borohydride Reduction

This is a general laboratory procedure for the reduction of a ketone.[9]

Materials:

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Dilute hydrochloric acid

-

Extraction solvent (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone is dissolved in an alcohol solvent such as methanol or ethanol in a reaction flask and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, the reaction mixture is stirred for a period at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water, followed by acidification with dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

-

The product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Purification can be achieved by recrystallization or column chromatography.

Biocatalytic Reduction

Biocatalytic reduction using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly enantioselective and environmentally friendly alternative to chemical methods.[1][4] These enzymatic reactions can achieve very high enantiomeric excess (ee) values.[11][12]

Experimental Protocol: Enzymatic Reduction using Lactobacillus kefir

This protocol is based on procedures utilizing alcohol dehydrogenases from Lactobacillus kefir.[11][13]

Materials:

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone

-

Whole cells of recombinant E. coli expressing a ketoreductase from Lactobacillus kefir or the isolated enzyme.

-

Co-factor (e.g., NADP⁺) and a regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)

-

Phosphate buffer (e.g., pH 6.0-7.0)

-

Organic co-solvent (e.g., isopropanol)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

A reaction mixture is prepared containing phosphate buffer, the enzyme (either as whole cells or isolated), the co-factor, and the co-factor regeneration system.

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone, often dissolved in a minimal amount of a water-miscible co-solvent like isopropanol, is added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30-35°C) with agitation.

-

The progress of the reaction is monitored by HPLC or GC to determine the conversion and enantiomeric excess.

-

Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent.

-

The organic layer is dried and the solvent evaporated to yield the highly enantiopure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways, including reported yields and enantiomeric excess (ee) where available.

| Synthesis Pathway | Reagents/Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Precursor Synthesis | |||||

| Friedel-Crafts Acylation | m-Dichlorobenzene, Chloroacetyl chloride, AlCl₃ | Dichloromethane | ~93% | N/A | |

| Reduction to Alcohol | |||||

| CBS Reduction | Chiral oxazaborolidine, Borane complex | Tetrahydrofuran | High | ~98.6% | [1] |

| Industrial CBS Reduction | Chiral diphenylprolinol, Borane complex | Organic Solvent | Up to 93.2% | Up to 99.4% | [8] |

| Biocatalytic Reduction | Ketoreductase (Scheffersomyces stipitis) | Water/Co-solvent | 88.2% | >99.9% | [12] |

| Biocatalytic Reduction | Alcohol Dehydrogenase (Lactobacillus kefir) | Water/Isopropanol | >99% (conversion) | >99.5% |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described.

Caption: Overall synthesis workflow for this compound.

Caption: Comparison of chemical and biocatalytic reduction pathways.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the Friedel-Crafts acylation of m-dichlorobenzene followed by the reduction of the resulting ketone. While chemical reduction methods like the CBS reduction offer high enantioselectivity, biocatalytic approaches using ketoreductases or alcohol dehydrogenases present a highly efficient, environmentally friendly, and often more stereoselective alternative. The choice of the optimal synthesis pathway will depend on specific requirements such as desired enantiopurity, scalability, and cost considerations. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in making informed decisions for the synthesis of this critical pharmaceutical intermediate.

References

- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 2. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-1-(2,4-dichlorophenyl)ethanol: Molecular Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate in the synthesis of valuable antifungal agents. The document details its molecular structure, stereochemistry, physicochemical properties, and established synthesis protocols. Particular focus is given to the (S)-enantiomer, a critical precursor for the antifungal drug Luliconazole.

Molecular Structure and Physicochemical Properties

This compound is a chiral secondary alcohol. Its structure features a 2,4-dichlorophenyl group attached to a carbon atom which is also bonded to a hydroxyl group and a chloromethyl group. This central carbon atom is a stereocenter, giving rise to two enantiomers: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol and (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. The (S)-enantiomer is of significant pharmaceutical interest.[1]

Table 1: Physicochemical and Spectroscopic Data for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

| Property | Value | Reference |

| IUPAC Name | (1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | [1] |

| CAS Number | 126534-31-4 | [1] |

| Molecular Formula | C₈H₇Cl₃O | [1] |

| Molecular Weight | 225.5 g/mol | [1] |

| Melting Point | 62-66 °C | |

| Boiling Point | 323.3 ± 37.0 °C (Predicted) | |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.45 ± 0.20 (Predicted) | |

| Appearance | White to off-white solid/powder to crystal | |

| ¹H NMR (ppm) | Aromatic protons: 6.85-7.60 (m); Carbinol proton: ~5.0 (m); Methylene protons: ~3.7 (m) | [1] |

| ¹³C NMR (ppm) | Aromatic carbons: 115-150; Carbinol carbon (C-OH): 65-75 | [1] |

| Mass Spectrum (m/z) | Molecular Ion [M]+: 225.5 | [1] |

Stereochemistry and Biological Significance

The stereochemistry of this compound is crucial for its biological application. The (S)-enantiomer is a key intermediate in the synthesis of Luliconazole, a potent antifungal agent.[2] Luliconazole's therapeutic efficacy is dependent on its specific stereoisomeric form, which is derived from the chirality of the (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol precursor. The synthesis of the enantiomerically pure (S)-form is, therefore, a critical aspect of its production.

Synthesis Methodologies

The synthesis of enantiomerically pure (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can be achieved through several routes, primarily involving the asymmetric reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Both chemical and biocatalytic methods have been developed.

Chemical Synthesis: Asymmetric Reduction

A common chemical approach involves the use of chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts to achieve high enantioselectivity.[1]

References

A Technical Guide to (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS 126534-31-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, registered under CAS number 126534-31-4, is a chiral alcohol of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its structural features, including a stereogenic center and a dichlorophenyl group, make it a valuable chiral building block for the asymmetric synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, spectral data, and primary applications, with a focus on its role in the development of antifungal agents.

Chemical and Physical Properties

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a white to light yellow crystalline powder or solid.[1] Its key properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 126534-31-4 | [2] |

| Molecular Formula | C₈H₇Cl₃O | [2] |

| Molecular Weight | 225.50 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 60 - 64 °C | [3] |

| Boiling Point | 323.3 ± 37.0 °C (Predicted) | [3] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [3] |

| Optical Rotation | [α]20/D = +55 to +61° (c=1.2 in CHCl₃) | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, cool and dark place recommended (<15°C) | [1] |

Synthesis Methodologies

The synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric purity is crucial for its application in pharmaceutical manufacturing. Both chemical and enzymatic methods have been developed.

Chemoenzymatic Synthesis

A highly effective method for producing the (S)-enantiomer is through the asymmetric reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using biological catalysts. This approach is valued for its high selectivity, mild reaction conditions, and environmental friendliness.[4]

This protocol is a generalized representation based on described chemoenzymatic methods.[5]

-

Enzyme and Cofactor Preparation: Prepare a buffered solution containing a selected carbonyl reductase or alcohol dehydrogenase (e.g., from Lactobacillus kefir).[6] Add a co-substrate for cofactor regeneration, such as isopropanol, and the necessary cofactor (NADP⁺).

-

Substrate Addition: Dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, in a minimal amount of a water-miscible organic solvent and add it to the enzyme solution. The substrate concentration can range from 30-500 g/L.[4]

-

Reaction: Maintain the reaction mixture at a controlled temperature and pH with gentle agitation. Monitor the conversion of the ketone to the alcohol using an appropriate analytical method (e.g., HPLC). The reaction should yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an enantiomeric excess (ee) of over 99%.[6]

-

Work-up and Purification: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

References

- 1. scbt.com [scbt.com]

- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 3. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL CAS#: 126534-31-4 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]

- 6. 2-Chloroethanol [webbook.nist.gov]

The Pivotal Role of 2-Chloro-1-(2,4-dichlorophenyl)ethanol Derivatives in Antifungal Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological significance of 2-Chloro-1-(2,4-dichlorophenyl)ethanol and its derivatives, which serve as crucial intermediates in the synthesis of a prominent class of antifungal agents. Due to the nature of this compound as a synthetic precursor, this document will focus on its role in the production of potent antifungal drugs and the biological activities of these resulting derivatives, namely luliconazole, miconazole, econazole, and sertaconazole.

Introduction: The Unseen Pillar of Azole Antifungals

This compound is a chiral alcohol that, in its (S) and (R) enantiomeric forms, serves as a key building block for several widely used azole antifungal medications. While the intermediate itself does not possess significant biological activity, its precise stereochemistry is fundamental to the efficacy of the final active pharmaceutical ingredients (APIs). These APIs are instrumental in combating a wide range of superficial and systemic fungal infections by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway.

Synthesis and Derivatization: From Intermediate to Active Compound

The synthesis of enantiomerically pure (S)- or (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a critical step in the manufacturing of these antifungal drugs. The primary synthetic route involves the asymmetric reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This can be achieved through both chemical and biological methods, with the latter often being favored for its high selectivity and environmentally friendly nature.

The resulting chiral alcohol is then further derivatized to yield the final antifungal agents. For instance, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a key precursor for the synthesis of luliconazole. The (R)-enantiomer is utilized in the synthesis of other prominent azoles like miconazole, econazole, and sertaconazole.

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral alcohol that serves as a critical intermediate in the synthesis of several potent azole antifungal agents. While the compound itself does not have a defined mechanism of action as a therapeutic agent, its significance lies in its role as a precursor to drugs like luliconazole and sertaconazole. This guide elucidates the well-established mechanism of action of these derivative antifungal compounds, focusing on their interaction with fungal cellular targets and the resultant physiological effects. The primary mode of action for these azole antifungals is the inhibition of the fungal enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The Role of this compound in Antifungal Synthesis

This compound is a building block in the chemical synthesis of various imidazole and triazole antifungal drugs.[1] Its specific stereochemistry is crucial for the biological activity of the final products.[2] The synthesis of potent antifungals such as luliconazole involves a chemoenzymatic process where the chiral β-halohydrin, (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol, is a key intermediate.[1]

Below is a generalized workflow illustrating the synthesis pathway from this compound to a final azole antifungal drug.

Caption: Synthetic workflow from the intermediate to the active drug.

Core Mechanism of Action: Azole Antifungals

The antifungal activity of drugs derived from this compound, such as luliconazole and sertaconazole, stems from their ability to disrupt the integrity of the fungal cell membrane.[3][4] This is achieved primarily through the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.

Inhibition of Lanosterol 14α-Demethylase

Azole antifungals are potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][5][6] This enzyme is essential for the conversion of lanosterol to ergosterol.[7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[8]

The azole moiety of the drug binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme, preventing it from binding to its natural substrate, lanosterol.[9][10] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[8][11] The altered sterol composition increases membrane permeability and disrupts the function of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[5][7][12]

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

Sertaconazole: A Dual Mechanism of Action

Sertaconazole exhibits a dual mechanism of action. In addition to inhibiting ergosterol synthesis, its benzothiophene ring mimics tryptophan, allowing it to directly interact with non-sterol lipids in the fungal cell membrane.[2][13] This interaction leads to the formation of pores, increasing membrane permeability and causing leakage of intracellular components like ATP, resulting in direct cell death.[2][12][13] This fungicidal activity is observed at higher concentrations.[12]

Quantitative Data: In Vitro Antifungal Activity

The efficacy of luliconazole and sertaconazole has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC Values for Luliconazole against Various Fungi

| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | 0.00012 - 0.004 | 0.001 | [14] |

| Trichophyton mentagrophytes | 0.00024 - 0.002 | 0.001 | [14] |

| Epidermophyton floccosum | ≤0.004 - 0.008 | N/A | [15] |

| Candida albicans | 0.031 - 0.25 | N/A | [14] |

| Candida albicans (biofilm) | 0.01562 - 1 | 0.25 | [16] |

Table 2: MIC Values for Sertaconazole against Various Fungi

| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Dermatophytes (various species) | 0.06 - 1 | N/A | [12] |

| Fluconazole-reduced susceptibility dermatophytes | 0.01 - 2 | 1 | [17] |

| Candida spp. | ≤0.1 - 4 | N/A | [12] |

| Yeasts (various species) | 0.35 - 5.04 | N/A | [18] |

Experimental Protocols: Antifungal Susceptibility Testing

The determination of MIC values for azole antifungals is typically performed using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (General Protocol)

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid culture medium, such as RPMI 1640.[15][19]

-

Preparation of Antifungal Dilutions: A stock solution of the antifungal agent is serially diluted in microtiter plates to achieve a range of concentrations.

-

Inoculum Preparation: Fungal isolates are cultured, and a standardized suspension of conidia or yeast cells is prepared to a specific concentration (e.g., 0.5 McFarland standard).[16]

-

Inoculation: The microtiter plate wells containing the antifungal dilutions are inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours for yeasts and longer for filamentous fungi).[16][20]

-

Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles against yeasts) compared to a drug-free control well.[19] For filamentous fungi, the endpoint for azoles is often 100% growth inhibition.[20]

Caption: Experimental workflow for broth microdilution susceptibility testing.

Conclusion

References

- 1. air.unimi.it [air.unimi.it]

- 2. Sertaconazole - Wikipedia [en.wikipedia.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Articles [globalrx.com]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 14. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The efficacy of luliconazole and caspofungin on planktonic and biofilm of Candida albicans from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro activity of sertaconazole against dermatophyte isolates with reduced fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Chloro-1-(2,4-dichlorophenyl)ethanol in different solvents

An In-depth Technical Guide on the Solubility of 2-Chloro-1-(2,4-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of this compound, a key chiral intermediate in the synthesis of various antifungal agents.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive theoretical assessment of its expected solubility in a range of common laboratory solvents based on its molecular structure. Furthermore, this guide presents a detailed, robust experimental protocol for the precise determination of its solubility, empowering researchers to generate empirical data tailored to their specific applications.

Introduction

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral chlorinated alcohol of significant interest in the pharmaceutical industry.[1] It serves as a critical building block in the synthesis of several antifungal medications, including luliconazole, miconazole, and econazole.[2][3][4] The stereochemistry of this compound, specifically the (S)-configuration, is vital for its biological activity and its effectiveness as a precursor in drug manufacturing.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility and handling characteristics.

| Property | Value | Reference |

| Chemical Name | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | [3] |

| CAS Number | 126534-31-4 | [1][3] |

| Molecular Formula | C₈H₇Cl₃O | [1][3] |

| Molecular Weight | 225.5 g/mol | [1][3] |

| Appearance | White to off-white solid; powder to crystal | [4][5] |

| Melting Point | 62-66 °C | [4][5] |

| Boiling Point | 323.3 ± 37.0 °C (Predicted) | [4] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [4] |

Theoretical Solubility Profile

While specific quantitative data is not widely published, a qualitative prediction of the solubility of this compound can be derived from its molecular structure based on the principle of "like dissolves like". The molecule possesses both polar (hydroxyl group) and non-polar (dichlorophenyl ring, chlorinated alkyl chain) characteristics.

-

Non-Polar Solvents: The presence of the bulky, hydrophobic 2,4-dichlorophenyl group suggests good solubility in non-polar and moderately polar organic solvents.

-

Polar Solvents: The hydroxyl (-OH) group can engage in hydrogen bonding, which may confer some solubility in polar protic solvents. However, the overall non-polar character of the molecule is expected to limit its solubility in highly polar solvents.

-

Water: The compound is expected to be slightly soluble to insoluble in water.[5]

Table 2 provides an overview of the expected solubility trends in various common solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Moderate | Favorable interaction with the non-polar aromatic ring. |

| Toluene | Non-polar (Aromatic) | High | "Like dissolves like"; aromatic solvent interacts well with the dichlorophenyl group. |

| Dichloromethane | Polar aprotic | High | Good balance of polarity to dissolve the compound. |

| Ethyl Acetate | Polar aprotic | High | Acts as a good general solvent for moderately polar compounds. |

| Acetone | Polar aprotic | Soluble | Solubilizes both polar and non-polar moieties.[5] |

| Methanol | Polar protic | Soluble | Hydrogen bonding with the hydroxyl group enhances solubility.[5] |

| Ethanol | Polar protic | Moderate to High | Similar to methanol, capable of hydrogen bonding. |

| Dimethylformamide (DMF) | Polar aprotic | High | High polarity and aprotic nature make it a strong solvent for many organic compounds.[6] |

| Water | Polar protic | Slightly Soluble / Insoluble | The large hydrophobic region of the molecule limits its miscibility with water.[5] |

Experimental Protocol for Solubility Determination

The following section outlines a standardized methodology for the quantitative determination of the solubility of this compound.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period at the experimental temperature.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of the compound is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the saturated solution from the analytical measurement and the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

References

- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]

- 4. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL CAS#: 126534-31-4 [m.chemicalbook.com]

- 5. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-1-(2,4-dichlorophenyl)ethanol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate in the synthesis of modern antifungal agents. The document details its discovery and historical development, focusing on the evolution of its asymmetric synthesis. It presents a comparative analysis of various synthetic methodologies, including chemical, biocatalytic, and chemoenzymatic routes, with a focus on providing detailed experimental protocols. Quantitative data on yield and enantioselectivity for these methods are summarized in structured tables. Furthermore, this guide illustrates the compound's role in the synthesis of the antifungal drug luliconazole and the mechanism of action of this drug via the inhibition of the ergosterol biosynthesis pathway, visualized through custom diagrams.

Introduction

This compound, a chiral chlorohydrin, has emerged as a critical building block in the pharmaceutical industry. Its significance is primarily attributed to its role as a precursor to several imidazole-based antifungal drugs. The stereochemistry of this molecule is of paramount importance, with the (S)-enantiomer being the essential stereoisomer for the synthesis of potent antifungal agents like luliconazole.[1] This guide delves into the scientific journey of this compound, from its synthetic origins to its application in the development of life-saving therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is presented in the table below.

| Property | Value |

| CAS Number | 126534-31-4 |

| Molecular Formula | C₈H₇Cl₃O |

| Molecular Weight | 225.5 g/mol [1] |

| Melting Point | 48–52°C[1] |

| Boiling Point | 323.3°C at 760 mmHg[1] |

| Density | 1.447 g/cm³[1] |

| Appearance | White to light yellow powder/crystal |

Spectroscopic data, including ¹H NMR and ¹³C NMR, reveal the distinct signals corresponding to the aromatic and aliphatic protons and carbons, confirming the compound's structure. Mass spectrometry shows a characteristic molecular ion peak at m/z 225.5 and predictable fragmentation patterns, such as the loss of water and chlorine atoms.[1]

Discovery and History

The history of this compound is intrinsically linked to the development of imidazole and triazole antifungal agents. While a singular "discovery" paper for the compound itself is not readily apparent, its synthesis and investigation have been driven by the quest for effective and stereoselective antifungal therapies. The development of luliconazole, an imidazole antifungal first approved in Japan in 2005, significantly spurred research into efficient synthetic routes for its key chiral intermediate, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[2][3]

Early synthetic approaches to chiral alcohols often relied on classical resolution methods, which are inherently limited to a 50% theoretical yield. The advent of asymmetric synthesis brought about more efficient methods. An early and significant method for the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol was the Corey–Bakshi–Shibata (CBS) reduction.[1] This method, utilizing an oxazaborolidine catalyst, represented a major advancement in achieving high enantiomeric excess.[1] However, the high cost of the catalyst and challenges in scaling up the process limited its widespread industrial application.[1]

This led to the exploration of biocatalytic and chemoenzymatic methods, which offered greener, more cost-effective, and highly selective alternatives for industrial-scale production.[1][4]

Synthetic Methodologies

The synthesis of enantiomerically pure (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a critical step in the production of luliconazole. Several methods have been developed, each with its own advantages and limitations.

Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of (S)-(-)-2-methyl-CBS-oxazaborolidine (typically 0.5 to 1.0 M in toluene) is introduced.

-

Borane Addition: Borane-dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise to the catalyst solution at a controlled temperature, usually between 0 and 25°C. The mixture is stirred for approximately 10-15 minutes to allow for the formation of the active catalyst-borane complex.

-

Substrate Addition: A solution of 2,2',4'-trichloroacetophenone in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) is then added dropwise to the reaction mixture at a low temperature, typically -20°C to 0°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at a low temperature.

-

Work-up and Purification: The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is typically dissolved in an organic solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.

Biocatalytic Synthesis: Asymmetric Reduction using Ketoreductases

Biocatalytic methods employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) have gained prominence due to their high enantioselectivity, mild reaction conditions, and environmental friendliness. Microorganisms such as Lactobacillus kefir and Scheffersomyces stipitis are known to produce enzymes capable of this stereoselective reduction.[1]

-

Enzyme Preparation: Whole cells of Lactobacillus kefir or a purified/recombinant carbonyl reductase from this organism are suspended in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.5).

-

Reaction Setup: In a reaction vessel, the buffer containing the biocatalyst is mixed with a co-factor regeneration system. A common system involves a secondary alcohol like isopropanol, which also serves as a co-solvent, and NADP⁺.

-

Substrate Addition: 2-chloro-1-(2,4-dichlorophenyl)ethanone, the substrate, is added to the reaction mixture. The concentration of the substrate is optimized to avoid enzyme inhibition.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 25-35°C) with gentle agitation to ensure proper mixing.

-

Reaction Monitoring: The conversion and enantiomeric excess of the product are monitored over time using chiral HPLC or GC.

-

Work-up and Purification: Once the desired conversion is reached, the reaction is stopped, often by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product. The biocatalyst is removed by centrifugation or filtration. The organic layer is separated, washed, dried, and concentrated. The product can be further purified by crystallization or chromatography if necessary.

Chemoenzymatic Synthesis

Chemoenzymatic processes combine chemical and enzymatic steps to leverage the advantages of both approaches, often leading to more efficient and cost-effective syntheses.

-

Racemic Alcohol Synthesis: 2,2',4'-trichloroacetophenone is first reduced using a non-chiral reducing agent, such as sodium borohydride in methanol, to produce racemic this compound.

-

Enzymatic Kinetic Resolution: The racemic alcohol is then subjected to enzymatic kinetic resolution. This can be achieved, for example, by acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol.

-

Separation: The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol is then separated by column chromatography.

-

Hydrolysis (Optional): The acylated (R)-enantiomer can be hydrolyzed back to the (R)-alcohol, which can potentially be racemized and recycled.

Quantitative Data

The following table summarizes the reported yields and enantiomeric excess (ee) for the different synthetic methods for producing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.

| Synthetic Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| CBS Reduction | (S)-2-methyl-CBS-oxazaborolidine | ~90 | ~98.6 | [1] |

| Bioreduction | Carbonyl reductase from Lactobacillus kefir | >95 | >99 | [4] |

| Bioreduction | Ketoreductase from Scheffersomyces stipitis | 88.2 | >99.9 | [5] |

| Chemoenzymatic | Lipase from Thermomyces lanuginosus | ~43 (for luliconazole) | >99 |

Role in Luliconazole Synthesis and Mechanism of Action

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a pivotal intermediate in the synthesis of luliconazole. The synthetic workflow involves the conversion of this chiral alcohol to a suitable leaving group, followed by reaction with the imidazole moiety.

Caption: Synthetic workflow for Luliconazole highlighting the role of the key intermediate.

Luliconazole, the final active pharmaceutical ingredient, exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by Luliconazole.

Conclusion

This compound, particularly its (S)-enantiomer, is a compound of significant industrial and pharmaceutical importance. Its history is a testament to the advancements in asymmetric synthesis, evolving from classical methods to highly efficient and selective biocatalytic and chemoenzymatic processes. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating further innovation in the creation of chiral molecules and antifungal therapies.

References

- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 2. An In-depth Analysis of Luliconazole's R&D Progress [synapse.patsnap.com]

- 3. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Chloro-1-(2,4-dichlorophenyl)ethanol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic and synthetic characteristics of the chiral chlorinated alcohol, 2-Chloro-1-(2,4-dichlorophenyl)ethanol.

This technical document provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodologies for this compound. This compound is a key chiral intermediate in the synthesis of various antifungal agents, making its structural elucidation and characterization critical for pharmaceutical development and organic synthesis.[1][2]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal techniques for the structural confirmation of this compound. The following sections detail the characteristic spectral data obtained by these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information for this compound, revealing the precise arrangement of proton and carbon atoms within the molecule.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the protons of the chloroethanol side chain. The aromatic region typically displays three signals corresponding to the protons on the 2,4-dichlorophenyl ring.[1]

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | 7.50-7.60 | Doublet |

| H-5 | 7.25-7.35 | Doublet |

| H-6 | 6.85-6.95 | Doublet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The signals for the aromatic carbons appear in the downfield region, with the carbons bearing chlorine atoms showing characteristic shifts.[1]

| Carbon | Chemical Shift (δ) ppm |

| Carbons with Cl substituents | 145-150 |

| C-2 | 130-138 |

| C-3 | 125-132 |

| C-4 | 120-128 |

| C-5 | 115-125 |

| Carbinol Carbon (C-OH) | 65-75 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[1]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad, strong) | O-H Stretch | Alcohol |

| 1240-1280 | C-O Stretch | Alcohol |

| 1050-1100 | C-O Stretch | Alcohol |

The broadness of the O-H stretching band is indicative of hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. The molecular ion peak for this compound is observed at an m/z of 225.5, corresponding to the molecular formula C₈H₇Cl₃O.[1]

Key fragmentation pathways include the loss of a water molecule (M-18), and sequential loss of chlorine atoms.[1] The base peak is typically observed at m/z 127.5, which corresponds to the dichlorophenyl fragment.[1]

| m/z | Fragment | Relative Intensity (%) |

| 225.5 | [M]⁺ | 15-25 |

| 207.5 | [M-H₂O]⁺ | 10-20 |

| 190.5 | [M-Cl]⁺ | 30-40 |

| 155.5 | [M-2Cl]⁺ | - |

| 127.5 | [C₆H₃Cl₂]⁺ | 100 (Base Peak) |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chiral this compound involves the chiral reduction of 2,2',4'-trichloroacetophenone.[3] This can be achieved using a borane complex and a chiral catalyst, such as diphenylprolinol, in an organic solvent.[3]

Experimental Protocol: Synthesis

-

A borane complex and a chiral diphenylprolinol catalyst are reacted in an organic solvent to generate a mixed solution for chiral catalytic reduction.[3]

-

A solution of 2,2',4'-trichloroacetophenone in an organic solvent is added dropwise to the catalyst mixture to initiate the chiral reduction reaction.[3]

-

The reaction is quenched with an acid solution, followed by extraction and concentration to yield the crude this compound.[3]

-

The crude product is then purified by washing with a hydrocarbon solvent to obtain the pure chiral product.[3]

Spectroscopic Analysis Protocols

The following are general experimental protocols for the spectroscopic analysis of organic compounds, which are applicable to this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is required.[4]

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer. A background spectrum of a pure KBr pellet should be recorded for background correction.[5]

Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[5] Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.[7]

-

Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[8]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).[8]

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. idc-online.com [idc-online.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral intermediate in the synthesis of several antifungal agents, including luliconazole, isoconazole, and miconazole.[1][2] The stereochemistry at the C1 position is crucial for the biological activity of the final drug substance.[3] Therefore, the development of efficient and highly stereoselective methods for its synthesis is of significant interest to the pharmaceutical industry. These application notes provide an overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the asymmetric synthesis of this key intermediate.

The two predominant methods for achieving high enantioselectivity in the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol are the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, and biocatalytic reduction using various microorganisms or isolated enzymes.[1][3] The CBS reduction is a well-established chemical method that utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction, frequently achieving high enantiomeric excess (ee).[4][5] Biocatalytic methods, on the other hand, offer a green and highly selective alternative, often operating under mild reaction conditions.[6]

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₇Cl₃O |

| Molecular Weight | 225.50 g/mol |

| CAS Number | 126534-31-4 |

| Melting Point | 48-52 °C |

| Boiling Point | 323.3 °C at 760 mmHg |

| Density | 1.447 g/cm³ |

¹H NMR (CDCl₃): The aromatic region typically displays signals for the three protons of the 2,4-dichlorophenyl ring. The proton at the 3-position is expected to appear as a doublet around 7.50-7.60 ppm, the proton at the 5-position as a doublet of doublets around 7.25-7.35 ppm, and the proton at the 6-position as a doublet around 6.85-6.95 ppm. The carbinol proton (CH-OH) and the methylene protons (CH₂Cl) will also show characteristic signals.[3]

¹³C NMR (CDCl₃): The spectrum will show distinct signals for the eight carbon atoms. The aromatic carbons will resonate in the downfield region (typically 115-150 ppm), with the carbons bearing chlorine atoms appearing at the lower end of this range. The carbinol carbon (C-OH) is expected in the 65-75 ppm region, characteristic of secondary alcohols.[3]

Asymmetric Synthesis Methodologies

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[5] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, and a stoichiometric reducing agent, most commonly a borane complex (e.g., BH₃·THF or BH₃·SMe₂).[4] The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly facial-selective hydride transfer.[7]

Catalytic Cycle of CBS Reduction

References

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a crucial chiral intermediate in the synthesis of several antifungal agents, most notably luliconazole.[1] Traditional chemical synthesis routes for this compound often suffer from drawbacks such as the use of hazardous reagents, high costs, and the formation of racemic mixtures requiring challenging resolution steps. Biocatalytic methods, employing enzymes like alcohol dehydrogenases and ketoreductases, offer a green, highly selective, and efficient alternative for the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the desired (S)-enantiomer with high enantiomeric excess (e.e.) and yield.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using various microbial systems.

Biocatalytic Approaches

The enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone can be achieved using either whole-cell biocatalysts or isolated enzymes. Whole-cell catalysis is often preferred due to its simplicity, cost-effectiveness, and the inherent presence of cofactor regeneration systems.[4] Several microorganisms, including yeasts and bacteria, have been identified as effective biocatalysts for this transformation.

Key Biocatalysts:

-

Yeast Strains: Candida tropicalis, Scheffersomyces stipitis, and Candida macedoniensis are known to possess reductases capable of stereoselectively reducing the target ketone.[3][5][6]

-

Bacterial Strains: Lactobacillus kefir is another source of alcohol dehydrogenases that exhibit high activity and enantioselectivity for this substrate.[2]

-

Recombinant Enzymes: Overexpressed ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) in hosts like E. coli offer the advantage of high enzyme concentration and simplified process optimization.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Table 1: Performance of Different Biocatalysts

| Biocatalyst | Substrate Conc. (g/L) | Yield (%) | e.e. (%) | Reference |

| Scheffersomyces stipitis CBS 6045 (lyophilized cells) | 67 | 88.2 | 99.9 | [3] |

| Mutant Alcohol Dehydrogenase (Lactobacillus kefir) | 600 | >99.5 | >99.5 | |

| Carbonyl Reductase | 30-500 | >90 | >99 | [1] |

| Candida macedoniensis AKU 4588 (recombinant) | Not specified | Not specified | 99 | [3] |

Table 2: Reaction Conditions for Optimal Performance

| Biocatalyst | Temperature (°C) | pH | Reaction Time | Cofactor System |

| Candida tropicalis CE017 (for general ketone reduction) | 28 | 5.5 | 9 days | In vivo regeneration |

| Scheffersomyces stipitis SsCR | Not specified | Not specified | Not specified | GDH-coupled NADPH regeneration |

| Mutant ADH (L. kefir) | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Candida tropicalis

This protocol describes the use of growing Candida tropicalis cells for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

1. Materials and Reagents:

-

Candida tropicalis strain (e.g., MTCC 5158)[6]

-

Potato Dextrose Broth (PDB)

-

2-chloro-1-(2,4-dichlorophenyl)ethanone

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

2. Inoculum Preparation:

-

Aseptically transfer a single colony of Candida tropicalis from a fresh agar plate to 50 mL of sterile PDB in a 250 mL Erlenmeyer flask.

-

Incubate at 28°C with shaking at 150 rpm for 24-48 hours until a dense culture is obtained.

3. Bioreduction Reaction:

-

Inoculate 1 L of sterile PDB in a 2 L flask with 5% (v/v) of the seed culture.

-

Incubate at 28°C with shaking at 150 rpm.

-

After 24 hours of growth, add 2-chloro-1-(2,4-dichlorophenyl)ethanone (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol) to a final concentration of 1-5 g/L.

-

Continue the incubation at 28°C and 150 rpm for up to 9 days.[5] Monitor the progress of the reaction by TLC or HPLC.

4. Product Extraction and Purification:

-

After the reaction is complete, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate).

Protocol 2: Bioreduction using Recombinant Ketoreductase (KRED)

This protocol outlines the general procedure for using a commercially available or in-house expressed ketoreductase for the synthesis.

1. Materials and Reagents:

-

Ketoreductase (KRED)

-

2-chloro-1-(2,4-dichlorophenyl)ethanone

-

NADP⁺ or NAD⁺ (depending on the enzyme)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

-

Anhydrous sodium sulfate

2. Reaction Setup:

-

In a reaction vessel, prepare a solution containing phosphate buffer, D-glucose (e.g., 1.2 equivalents relative to the substrate), and the cofactor (e.g., 0.1 mol%).

-

Add the Glucose Dehydrogenase (GDH) and the Ketoreductase (KRED) to the buffer solution.

-

Dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, in a minimal amount of a co-solvent if necessary, and add it to the reaction mixture. The final substrate concentration can range from 10 g/L to over 100 g/L depending on the enzyme's stability and activity.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C).

3. Reaction Monitoring and Work-up:

-

Monitor the conversion of the ketone to the alcohol using HPLC or GC.

-

Once the reaction reaches completion, extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.

Visualizations

Caption: General workflow for the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Caption: Cofactor regeneration cycle coupled with the enzymatic reduction.

References

- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-1-(2,4-dichlorophenyl)ethanol as a Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(2,4-dichlorophenyl)ethanol is a valuable chiral intermediate primarily utilized in the synthesis of antifungal agents and other pharmaceuticals. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis and utilization of its enantiomers, with a focus on the preparation of the (S)-enantiomer, a key building block for the antifungal drug Luliconazole, and the (R)-enantiomer, an intermediate for the antidepressant Lolapitant.[1]

Physicochemical Properties

| Property | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol |

| CAS Number | 126534-31-4[2][3][4] | 114446-57-0 |

| Molecular Formula | C₈H₇Cl₃O[2][3][4] | C₈H₇Cl₃O |

| Molecular Weight | 225.50 g/mol [2][3][4] | 225.50 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 62-66 °C[2] | Not specified |

| Boiling Point | 323.3±37.0 °C (Predicted)[2] | Not specified |

| Density | 1.447±0.06 g/cm³ (Predicted)[2] | Not specified |

Applications

The primary application of chiral this compound lies in the stereoselective synthesis of APIs.

-

(S)-Enantiomer: A key intermediate in the synthesis of the potent antifungal agent Luliconazole .[5] Luliconazole is used to treat various fungal skin infections. The specific stereochemistry of the (S)-enantiomer is essential for its antifungal activity.

-

(R)-Enantiomer: Serves as a crucial building block for the synthesis of Lolapitant , a neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced nausea and vomiting.[1] It is also an intermediate for other antifungal agents like miconazole, econazole, and sertaconazole.[6]

Experimental Protocols

This section provides detailed protocols for the asymmetric synthesis of this compound and its subsequent conversion to Luliconazole.

Protocol 1: Asymmetric Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using the CBS catalyst.[7][8][9][10][11]

Materials:

-

2-chloro-1-(2,4-dichlorophenyl)ethanone

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)[7]

-

Borane-dimethyl sulfide complex (BMS)

-

Methylene dichloride (DCM), anhydrous

-

Methanol

-

Hydrochloric acid (conc.)

-

Isopropyl alcohol

-

Triethylamine

-

Methanesulfonyl chloride

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a mixture of methylene dichloride and (S)-(-)-2-methyl-CBS-oxazaborolidine solution in toluene.[7]

-

Borane Addition: Heat the mixture and add the borane-dimethyl sulfide solution. Stir the reaction mass for 60 minutes.[7]

-

Substrate Addition: Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in methylene dichloride and add it to the reaction mixture.[7]

-

Reaction and Quenching: After stirring, cool the reaction mass and quench by the addition of methanol, followed by water.[7]

-

Work-up: Separate the layers and partially distill the methylene dichloride layer.[7]

-

Purification: Crystallize the product from isopropyl alcohol to obtain (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[7]

Quantitative Data for CBS Reduction:

| Parameter | Value | Reference |

| Yield | >90% | General expectation for CBS reductions |

| Enantiomeric Excess (e.e.) | >99.0% (chiral HPLC purity) | [7] |

Protocol 2: Enzymatic Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol using a Ketoreductase

This protocol outlines the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a ketoreductase from Scheffersomyces stipitis.[6]

Materials:

-

2-chloro-1-(2,4-dichlorophenyl)ethanone

-

Lyophilized cells of E. coli expressing the ketoreductase from Scheffersomyces stipitis CBS 6045

-

Glucose (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, incubator shaker, and centrifuge

Procedure:

-

Reaction Setup: In a reaction vessel, suspend the lyophilized E. coli cells containing the ketoreductase in the phosphate buffer.

-

Substrate Addition: Add 2-chloro-1-(2,4-dichlorophenyl)ethanone to the suspension.

-

Cofactor Regeneration: Add glucose to the reaction mixture to facilitate in-situ regeneration of the NADPH cofactor.

-

Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-35 °C) and agitation speed (e.g., 150-200 rpm).

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by TLC or HPLC.

-

Work-up: Once the reaction is complete, extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Quantitative Data for Enzymatic Reduction:

| Parameter | Value | Reference |

| Yield | 88.2% (isolated) | [6] |

| Enantiomeric Excess (e.e.) | 99.9% | [6] |

| Space-Time Yield (STY) | up to 268 g L⁻¹ d⁻¹ | [6] |

Protocol 3: Synthesis of Luliconazole from (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

This protocol describes the conversion of the chiral intermediate to Luliconazole.[5][12][13]

Part A: Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate [12][13]

-

Reaction Setup: Dissolve (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol in dichloromethane in a reaction flask.

-

Base Addition: Add triethylamine to the solution while stirring.[13]

-

Mesylation: Cool the mixture to 0-10 °C and add methanesulfonyl chloride dropwise, maintaining the temperature.[12][13]

-

Reaction: Stir the reaction at this temperature for 3 hours.[13]

-

Work-up: Filter the reaction mixture. Wash the organic phase with water, 5% hydrochloric acid, and again with water. Dry the organic phase with anhydrous sodium sulfate.[13]

-

Crystallization: Concentrate the filtrate and add n-hexane to the residue to crystallize the product. Filter and dry to obtain (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate.[12][13]

Quantitative Data for Mesylation:

| Parameter | Value | Reference |

| Yield | 93-97% | [12][13] |

| Purity (HPLC) | 99.9% | [12] |

| Enantiomeric Excess (e.e.) | 99.9% | [12] |

Part B: Synthesis of Luliconazole [13]

-

Reagent Preparation: In a separate three-necked flask, add 1-(cyanomethyl)imidazole and carbon disulfide to DMSO. Add sodium hydroxide while stirring at room temperature and react for 5 hours.

-

Coupling Reaction: To a solution of (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate in DMSO, add the previously prepared reaction mixture dropwise with stirring. Let the reaction proceed overnight at room temperature.

-